molecular formula C11H12N2 B11914777 N-Ethylquinolin-4-amine

N-Ethylquinolin-4-amine

Cat. No.: B11914777
M. Wt: 172.23 g/mol
InChI Key: TTXHGYGDDOYSDB-UHFFFAOYSA-N
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Description

N-Ethylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylquinolin-4-amine typically involves the alkylation of quinolin-4-amine. One common method is the reaction of quinolin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Ethylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Ethylquinolin-4-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethylquinolin-4-amine in biological systems involves its interaction with various molecular targets. For instance, in antimalarial applications, quinoline derivatives are known to inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite. This disrupts the parasite’s metabolic processes and leads to its death. The compound may also interact with DNA and enzymes, affecting cellular functions .

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxyquinoline: Used in various medicinal applications.

    Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.

Uniqueness: N-Ethylquinolin-4-amine is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its biological activity and chemical reactivity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-ethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,12,13)

InChI Key

TTXHGYGDDOYSDB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=NC2=CC=CC=C21

Origin of Product

United States

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